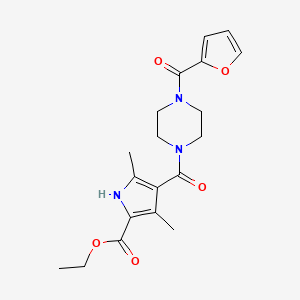![molecular formula C14H15NO4 B2721392 N-([2,2'-bifuran]-5-ylmethyl)tetrahydrofuran-3-carboxamide CAS No. 2034490-75-8](/img/structure/B2721392.png)
N-([2,2'-bifuran]-5-ylmethyl)tetrahydrofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([2,2'-bifuran]-5-ylmethyl)tetrahydrofuran-3-carboxamide, commonly known as BFMC, is a chemical compound that has gained considerable attention in the scientific community due to its potential use in the field of medicinal chemistry. It is a small molecule that belongs to the class of carboxamides and has a molecular weight of 269.29 g/mol.
Scientific Research Applications
Drug Development and Pharmacokinetics
Compounds with complex structures similar to "N-([2,2'-bifuran]-5-ylmethyl)tetrahydrofuran-3-carboxamide" often undergo extensive pharmacokinetic and pharmacodynamic studies to assess their metabolism, distribution, and therapeutic potential. For instance, studies on the metabolism and disposition of specific receptor agonists or antagonists in humans can elucidate the compound's metabolic pathways, the extent of its biotransformation, and its excretion profile, which are crucial for drug development processes (Shaffer et al., 2008).
Biomaterials and Tissue Engineering
Research into biomimetic materials, such as nanohydroxyapatite/polyamide 66 (n-HA/PA 66) mesh cages, demonstrates the application of complex chemical compounds in creating scaffolds for tissue engineering and regenerative medicine. These materials aim to replicate the natural properties of biological tissues, offering promising avenues for enhancing bone regeneration and repair processes (Xu et al., 2015).
Toxicology and Safety Assessment
In the realm of toxicology, complex organic molecules undergo rigorous evaluation to determine their potential human reproductive, developmental, and systemic toxic effects. Such assessments are vital for understanding the safety profiles of new chemicals before their widespread use. Studies on compounds like acrylamide, for instance, provide insights into their metabolism, the formation of DNA adducts, and their implications for human health, guiding regulatory decisions and safety recommendations (NTP CERHR MON, 2005).
Mechanism of Action
Target of Action
Similar compounds, such as n-(furan-2-ylmethyl)-1h-indole-3-carboxamide derivatives, have been shown to target the epidermal growth factor receptor (egfr) . EGFR is a protein that plays a crucial role in cell growth and division, and it is often overexpressed in various types of cancer cells .
Mode of Action
Similar compounds have been shown to exhibit potent anticancer activities, suggesting that they may inhibit egfr . Inhibition of EGFR can prevent the activation of downstream signaling pathways that promote cell proliferation and survival, thereby exerting an anticancer effect .
Biochemical Pathways
Egfr, a potential target of this compound, is involved in several key cellular pathways, including the pi3k/akt/mtor pathway . Inhibition of EGFR can disrupt these pathways, leading to reduced cell proliferation and increased apoptosis .
Pharmacokinetics
Similar compounds have been found to be orally bioavailable without blood-brain barrier penetration , which suggests that this compound may have similar properties.
Result of Action
Similar compounds have been shown to exhibit potent anticancer activities against various cancer cell lines . This suggests that “N-({[2,2’-bifuran]-5-yl}methyl)oxolane-3-carboxamide” may also have anticancer effects, potentially through the inhibition of EGFR and disruption of downstream signaling pathways .
properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-14(10-5-7-17-9-10)15-8-11-3-4-13(19-11)12-2-1-6-18-12/h1-4,6,10H,5,7-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIMCXGEUMPVFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylpropanamide](/img/structure/B2721309.png)
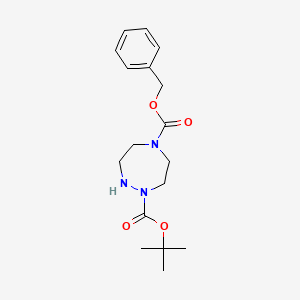
![3,5-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2721314.png)
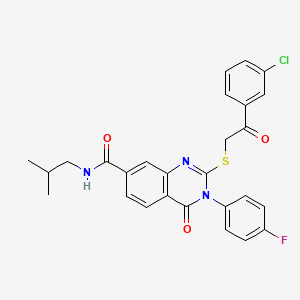
![N-(4-methoxybenzyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide](/img/structure/B2721317.png)
![methyl 3-(2-chlorophenyl)-5-[3-(ethoxycarbonyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2721320.png)
![(Z)-methyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2721325.png)
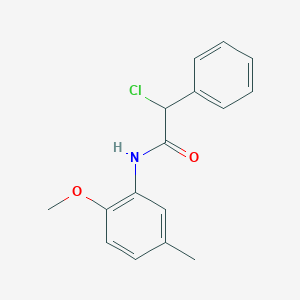
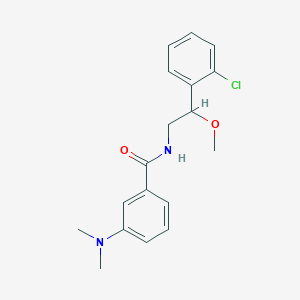

![4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2721329.png)
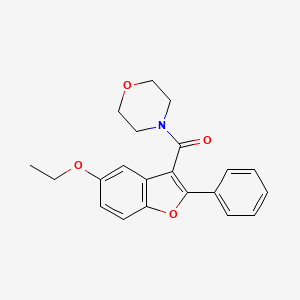
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2721331.png)
